molecular formula C19H22N6O4S B10966195 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide

Cat. No.: B10966195
M. Wt: 430.5 g/mol
InChI Key: XQKQQAWORFDUII-UHFFFAOYSA-N
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Description

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, using reagents like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar compounds to 1-Ethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-4-nitro-1H-pyrazole-3-carboxamide include:

Properties

Molecular Formula

C19H22N6O4S

Molecular Weight

430.5 g/mol

IUPAC Name

1-ethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)-4-nitropyrazole-3-carboxamide

InChI

InChI=1S/C19H22N6O4S/c1-3-23-10-13(25(28)29)16(21-23)17(26)22-24-11(2)20-18-15(19(24)27)12-8-6-4-5-7-9-14(12)30-18/h10H,3-9H2,1-2H3,(H,22,26)

InChI Key

XQKQQAWORFDUII-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)[N+](=O)[O-]

Origin of Product

United States

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